2,7-Dioxaspiro[4.4]nonan-4-one
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Overview
Description
2,7-Dioxaspiro[44]nonan-4-one is a chemical compound with the molecular formula C7H10O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxaspiro[4.4]nonan-4-one typically involves the reaction of γ-hydroxy carboxylic acids with lactones. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, followed by decarboxylation through refluxing with water or a dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxaspiro[4.4]nonan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,7-Dioxaspiro[4.4]nonan-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spiro compounds and other complex structures.
Medicine: Its derivatives are investigated for potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2,7-Dioxaspiro[4.4]nonan-4-one involves its interaction with specific molecular targets and pathways. For instance, its bioactive properties may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spiro structure but differs in its functional groups and reactivity.
1,7-Dioxaspiro[4.4]nonan-4-one: Another related compound with a different ring structure and chemical properties.
Uniqueness
2,7-Dioxaspiro[4.4]nonan-4-one is unique due to its specific ring structure and the presence of two oxygen atoms within the spiro ring. This configuration imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonan-4-one |
InChI |
InChI=1S/C7H10O3/c8-6-3-10-5-7(6)1-2-9-4-7/h1-5H2 |
InChI Key |
OHXYFFULBIKILB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12COCC2=O |
Origin of Product |
United States |
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